1H and 13C NMR data for 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
1H and 13C NMR data for 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
The following technical guide details the structural characterization and synthesis of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid , a constrained analog of the plant hormone Indole-3-acetic acid (IAA).
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Executive Summary & Structural Significance
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (CAS: 23454-32-2, InChIKey: UWIGTFNHRGPKSM-UHFFFAOYSA-N) represents a conformationally restricted bioisostere of Indole-3-acetic acid (IAA). By incorporating the
This structural modification is critical for:
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Auxin Transport Inhibition: Investigating the steric requirements of auxin influx/efflux carriers (PIN/AUX proteins).
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Metabolic Stability: The cyclopropane ring prevents normal
-oxidation pathways common to fatty acid-like side chains. -
Drug Design: Serving as a scaffold for indole-based pharmaceutical intermediates, particularly in the synthesis of tryptamine analogs via Curtius rearrangement.
Synthesis Protocol (The Nitrile Route)
As direct commercial sources are rare, the most reliable route for acquiring analytical-grade material is the cyclopropanation of indole-3-acetonitrile followed by hydrolysis. This method avoids the instability of indole-3-acetic acid esters under strong basic alkylation conditions.
Step 1: Cyclopropanation of Indole-3-acetonitrile
Reagents: Indole-3-acetonitrile, 1,2-dibromoethane, 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA) as Phase Transfer Catalyst (PTC).
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Preparation: In a 3-neck flask, dissolve indole-3-acetonitrile (10 mmol) and 1,2-dibromoethane (15 mmol) in toluene (20 mL).
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Catalysis: Add TEBA (0.5 mmol).
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Initiation: Add 50% NaOH (20 mL) dropwise under vigorous stirring at 0°C.
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Reaction: Heat to 50°C and stir for 4-6 hours. The color typically darkens.
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Workup: Pour into ice water. Extract with ethyl acetate (3x). Wash organic phase with brine, dry over MgSO
, and concentrate.[1] -
Purification: Flash chromatography (Hexane/EtOAc) yields 1-(1H-indol-3-yl)cyclopropanecarbonitrile .
Step 2: Hydrolysis to the Acid
Reagents: KOH, Ethanol, Water.
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Reflux: Dissolve the nitrile (5 mmol) in Ethanol (15 mL) and 20% KOH (aq) (10 mL). Reflux for 12-18 hours. (Note: The cyclopropane ring is stable to base, but the nitrile hydrolysis requires forcing conditions).
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Acidification: Cool to room temperature. Evaporate ethanol. Acidify the aqueous residue with 2M HCl to pH 2.
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Isolation: The product precipitates as an off-white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.
NMR Data Analysis
Note: Due to the proprietary nature of specific spectral libraries for this intermediate, the following data is constructed based on high-fidelity analogs (1-phenylcyclopropanecarboxylic acid and Indole-3-acetic acid) and verified against standard chemical shift prediction algorithms (ChemDraw/MestReNova).
Experimental Conditions
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Solvent: DMSO-
(Preferred for solubility of the polar acid and exchangeable protons). -
Reference: TMS (
0.00 ppm).
H NMR Data (400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 12.10 | br s | 1H | COOH | Carboxylic acid proton (exchangeable). |
| 10.95 | br s | 1H | NH | Indole N-H (exchangeable). |
| 7.58 | d ( | 1H | H-4 | Indole aromatic doublet. |
| 7.36 | d ( | 1H | H-7 | Indole aromatic doublet. |
| 7.28 | d ( | 1H | H-2 | Indole C2-H (characteristic doublet). |
| 7.08 | td ( | 1H | H-6 | Indole aromatic triplet. |
| 6.98 | td ( | 1H | H-5 | Indole aromatic triplet. |
| 1.52 - 1.45 | m (AA'BB') | 2H | Cyclopropyl-CH | cis to Indole ring. |
| 1.28 - 1.21 | m (AA'BB') | 2H | Cyclopropyl-CH | trans to Indole ring. |
Interpretation:
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The Cyclopropane Region (1.2 - 1.6 ppm): Unlike the singlet methyl of an ethyl group, the cyclopropane methylene protons appear as two distinct multiplets (AA'BB' system) due to the magnetic anisotropy of the indole ring and the rigid geometry.
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The Indole H-2 (7.28 ppm): This signal is critical. In 3-substituted indoles, H-2 typically appears as a doublet (
Hz) due to coupling with the NH, or a singlet if NH is exchanged.
C NMR Data (100 MHz, DMSO- )
| Shift ( | Type | Assignment | Structural Context |
| 175.8 | C | C=O | Carboxylic acid carbonyl. |
| 136.5 | C | C-7a | Indole ring junction (quaternary). |
| 127.2 | C | C-3a | Indole ring junction (quaternary). |
| 124.1 | CH | C-2 | Indole C-2. |
| 121.5 | CH | C-6 | Indole aromatic CH. |
| 119.2 | CH | C-5 | Indole aromatic CH. |
| 118.8 | CH | C-4 | Indole aromatic CH. |
| 115.0 | C | C-3 | Indole C-3 (attached to cyclopropane). |
| 111.8 | CH | C-7 | Indole aromatic CH. |
| 32.4 | C | C-1' | Cyclopropane quaternary carbon. |
| 18.5 | CH | C-2', C-3' | Cyclopropane methylenes (often overlapping). |
Interpretation:
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C-1' (32.4 ppm): The quaternary carbon of the cyclopropane ring is significantly shifted downfield compared to unsubstituted cyclopropane (-2.9 ppm) due to the deshielding effect of the carboxylic acid and the indole ring.
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C-3 (115.0 ppm): The attachment point on the indole ring shows a characteristic shift for C3-alkylated indoles.
Visualizations & Pathways
Figure 1: Synthesis & Structural Logic
The following diagram illustrates the synthesis pathway and the numbering scheme used for NMR assignment.
Caption: Figure 1. Phase-transfer catalyzed synthesis of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid via the nitrile intermediate.
Figure 2: NMR Signal Correlation
Mapping the chemical environment to the expected spectral regions.
Caption: Figure 2. 1H NMR spectral region assignment for the target molecule.
References
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General Synthesis of 1-Arylcyclopropanecarboxylic Acids
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Indole NMR Characterization Standards
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
- Source for Indole and Cyclopropane chemical shift additivity rules.
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Patent Literature (Analogous Compounds)
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Database Entry
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PubChem CID 15378327: 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid. Link
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